(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
Description
The compound "(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone" is a structurally complex molecule featuring a piperidine core substituted with a (4-chlorobenzyloxy)methyl group and a methanone bridge linking to a 4-(morpholinosulfonyl)phenyl moiety. The 4-chlorobenzyloxy group introduces lipophilicity, while the morpholinosulfonyl substituent provides strong electron-withdrawing characteristics, likely influencing solubility and receptor-binding interactions.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O5S/c25-22-5-1-19(2-6-22)17-32-18-20-9-11-26(12-10-20)24(28)21-3-7-23(8-4-21)33(29,30)27-13-15-31-16-14-27/h1-8,20H,9-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNJRSXQKZZGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that structurally similar 1, 4-disubstituted piperidines have shown high selectivity for resistant plasmodium falciparum, suggesting potential antimalarial activity.
Mode of Action
Related compounds have demonstrated antiplasmodial activity by inhibiting parasite growth
Result of Action
Related compounds have shown to inhibit the growth of plasmodium falciparum, suggesting potential antimalarial effects.
Biological Activity
The compound (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone, often referred to as a piperidine derivative, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a chlorobenzyl group, and a morpholinosulfonyl moiety. The presence of these functional groups is crucial for its biological activity.
| Component | Description |
|---|---|
| Piperidine Ring | Central structure associated with various pharmacological effects. |
| Chlorobenzyl Group | Enhances lipophilicity and potential receptor interactions. |
| Morpholinosulfonyl Moiety | Imparts specific activity against certain biological targets. |
Antimicrobial Properties
Research indicates that piperidine derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone show moderate to strong effects against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : It shows strong inhibitory activity, which is essential for potential applications in treating neurodegenerative diseases.
- Urease : The compound demonstrates significant urease inhibition, which can be beneficial in managing urinary tract infections .
Anticancer Activity
In vitro studies have suggested that piperidine derivatives can inhibit the growth of various cancer cell lines. The compound's structural components allow it to interact with specific cellular pathways, potentially leading to apoptosis in tumor cells .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A synthesized series of piperidine derivatives, including those with similar structures to our compound, were tested against multiple bacterial strains. The results indicated varying degrees of effectiveness, with some derivatives achieving IC50 values as low as 0.63 µM against AChE .
- Cancer Cell Line Studies : Compounds containing the piperidine nucleus were shown to modulate signaling pathways related to cancer cell proliferation. In vivo studies demonstrated that these compounds could inhibit tumor growth in xenograft models .
- Pharmacokinetic Studies : Research has highlighted the importance of the linker group between the piperidine and lipophilic substituents in determining the bioavailability and efficacy of these compounds in vivo .
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the following areas:
- Antibacterial Activity : Research indicates that derivatives of piperidine, including those with sulfonamide functionalities, demonstrate potent antibacterial properties. These compounds have been evaluated against various bacterial strains, showing promising results with low IC50 values, indicating high efficacy .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections, respectively. The synthesized compounds showed competitive inhibition with IC50 values significantly lower than standard drugs .
- Anticancer Properties : Some studies have indicated that piperidine derivatives can modulate pathways involved in cancer cell proliferation. For instance, compounds similar to this one have shown effectiveness in inhibiting the growth of tumor xenografts in vivo, suggesting potential as anticancer agents .
Synthesis Processes
The synthesis of (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone involves multiple steps that ensure the formation of the desired structure with high purity. Key steps include:
- Formation of Piperidine Derivatives : The initial step often involves the reaction of piperidine with chlorobenzyl derivatives under controlled conditions to form the core structure .
- Sulfonamide Introduction : The incorporation of morpholinosulfonyl groups is achieved through nucleophilic substitution reactions, which enhance the biological activity of the resulting compounds .
- Purification Techniques : After synthesis, compounds are typically purified using techniques like recrystallization or chromatography to ensure that only the desired product is obtained for further testing.
Therapeutic Potential
The therapeutic applications of this compound are broad and include:
- Neurological Disorders : Due to its AChE inhibitory activity, this compound could be developed into a treatment for Alzheimer's disease and other neurodegenerative disorders where cholinergic dysfunction is a key factor .
- Antimicrobial Treatments : Its antibacterial properties suggest potential use in developing new antibiotics or adjunct therapies to combat resistant bacterial strains .
- Cancer Therapy : The ability to inhibit tumor growth positions this compound as a candidate for further development in oncology, particularly for targeting specific cancer types where traditional therapies may fail .
Case Studies and Research Findings
Several studies have documented the efficacy and application of compounds related to (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone:
Chemical Reactions Analysis
Functionalization of the Piperidine Core
Reaction Pathway :
The (4-chlorobenzyloxy)methyl group is introduced via alkylation of piperidine.
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Starting Material : Piperidine, 4-chlorobenzyl chloromethyl ether.
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Reagents : Potassium carbonate (K2CO3).
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Conditions : Dichloromethane (DCM), room temperature, 6–12 hours .
Key Observations :
-
Alkylation proceeds efficiently under mild conditions due to the high nucleophilicity of the piperidine nitrogen.
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Steric effects are minimized by using a chloromethyl ether derivative .
Data Table :
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 2a | Piperidine alkylation | 4-Chlorobenzyl chloromethyl ether, K2CO3, DCM | 82% |
Acylation to Form the Methanone Bridge
Reaction Pathway :
The piperidine and morpholinosulfonylphenyl moieties are coupled via a ketone linkage.
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Starting Materials : 4-(Morpholinosulfonyl)benzoic acid chloride, functionalized piperidine.
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Reagents : 2-(1 H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU), lutidine.
Key Observations :
-
TBTU activates the carboxylic acid for nucleophilic attack by the piperidine nitrogen.
Data Table :
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 3a | Acylation | TBTU, lutidine, DCM | 68% |
Side Reactions and Stability Considerations
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Sulfonamide Hydrolysis : The morpholinosulfonyl group is stable under neutral conditions but hydrolyzes in strong acids (e.g., HCl) or bases (e.g., NaOH) .
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Ether Cleavage : The (4-chlorobenzyloxy)methyl group is susceptible to acid-catalyzed cleavage (e.g., H2SO4) .
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Competing Amination : Excess amine during sulfonylation can lead to over-alkylation of the piperidine nitrogen .
Spectroscopic Characterization
Key NMR Peaks :
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Piperidine Protons : δ 3.5–4.0 ppm (N-CH2), δ 1.5–2.0 ppm (piperidine ring protons) .
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Morpholinosulfonyl Group : δ 3.6–3.8 ppm (morpholine O-CH2), δ 7.8–8.0 ppm (aromatic protons) .
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(4-Chlorobenzyloxy)methyl Group : δ 4.5 ppm (O-CH2), δ 7.3–7.5 ppm (aromatic protons) .
IR Stretches :
Optimization Challenges
Comparison with Similar Compounds
Structural Comparisons
The target compound shares key structural motifs with other piperidine- and aryl-methanone derivatives. Below is a comparative analysis:
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Piperidine-methanone | - (4-Chlorobenzyloxy)methyl on piperidine - 4-(Morpholinosulfonyl)phenyl |
Sulfonamide, ether, chlorophenyl |
| 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | Piperidine-butanone | - 4-Chlorophenyl and hydroxyl on piperidine - 4-Fluorophenyl |
Hydroxyl, fluorophenyl, chlorophenyl |
| (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone | Piperidine-methanone | - Pyrimidin-2-yl on piperidine - 4-Chlorophenyl |
Pyrimidine, chlorophenyl |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Piperazine-methanone | - 4-Aminobenzoyl on piperazine - Furan-2-yl |
Amine, furan, ketone |
Key Observations :
- The target compound’s morpholinosulfonyl group distinguishes it from analogs with simpler aryl or heteroaryl substituents (e.g., pyrimidine in ). This group may enhance binding to sulfonamide-sensitive targets, such as carbonic anhydrases or tyrosine kinases.
- Piperazine-based analogs (e.g., ) exhibit greater conformational flexibility due to the piperazine ring, whereas the target’s piperidine core offers rigidity, which could favor selective receptor interactions.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from structurally related molecules:
| Compound | Melting Point (°C) | Rf Value | Molecular Weight (g/mol) | Key Spectral Features |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | ~500 (estimated) | Expected FTIR: S=O (1150–1250 cm⁻¹), C-Cl (750 cm⁻¹) HRMS: Predicted m/z ~500.1 |
| (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone | 90–92 | 0.18 | 302.10 | ¹H NMR: δ 8.30 (pyrimidine-H), δ 3.90 (piperidine-H) FTIR: C=O (1680 cm⁻¹) |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Not reported | Not reported | ~327.34 | ¹H NMR: δ 7.80 (aromatic-H), δ 6.50 (furan-H) FTIR: NH₂ (3400 cm⁻¹), C=O (1700 cm⁻¹) |
Key Observations :
- The target’s morpholinosulfonyl group likely increases molecular weight (~500 g/mol) compared to simpler analogs (e.g., 302.10 g/mol in ), which may reduce bioavailability.
- The chlorobenzyloxy methyl group could lower Rf values in thin-layer chromatography (TLC) relative to compounds with smaller substituents, as seen in (Rf = 0.18).
Q & A
Q. What are the key considerations for synthesizing (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the piperidine derivative with the morpholinosulfonylphenyl moiety. Critical steps include:
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during coupling .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and characterize intermediates using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- Spectroscopy : H NMR (e.g., δ 7.32–7.00 ppm for aromatic protons, δ 3.82–2.47 ppm for piperidine/morpholine signals) and C NMR to confirm backbone connectivity .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under varying pH (e.g., sodium acetate buffer, pH 4.6) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 504.12) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the morpholinosulfonyl group’s role in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the morpholinosulfonyl group with alternative sulfonamides (e.g., piperazinyl, pyrrolidinyl) and compare bioactivity .
- In vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Include positive controls (e.g., staurosporine) and dose-response curves (IC determination) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding interactions with the sulfonyl group and target active sites .
Q. What experimental strategies address contradictions in pharmacokinetic data between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation. Compare half-life (t) in vitro vs. plasma exposure in rodents .
- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG-400) or nanoemulsions if low bioavailability is observed .
- Tissue Distribution Studies : Radiolabel the compound (e.g., H) and quantify accumulation in target organs using scintillation counting .
Q. How should researchers design experiments to resolve discrepancies in enzyme inhibition data across different laboratories?
- Methodological Answer :
- Standardized Protocols : Adopt validated assay conditions (e.g., ATP concentration, pH 7.4 buffer) and share reference compounds for cross-lab calibration .
- Blinded Replication : Distribute aliquots of the compound to independent labs for retesting under identical conditions .
- Data Harmonization : Use meta-analysis tools (e.g., R or Python) to statistically reconcile variability, focusing on effect sizes rather than absolute values .
Experimental Design & Best Practices
Q. What are best practices for assessing this compound’s stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks. Monitor degradation products via LC-MS .
- Long-Term Stability : Store at –20°C under nitrogen atmosphere. Perform quarterly HPLC checks to detect hydrolysis of the morpholinosulfonyl group .
Q. How can researchers optimize in vivo toxicity studies while minimizing animal use?
- Methodological Answer :
- 3R Principle Compliance :
- Reduction : Use staggered dosing (e.g., OECD Test Guideline 420) with 8–12 animals per group instead of larger cohorts .
- Refinement : Employ non-invasive biomarkers (e.g., serum ALT/AST for hepatotoxicity) to monitor subacute effects .
- Replacement : Prioritize in silico toxicity prediction (e.g., ProTox-II) to flag high-risk compounds before in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
